N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide
Description
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a synthetic small molecule characterized by a quinazolinone core substituted with a fluorine atom at position 6 and an ethyl-linked propanamide chain terminating in an indole moiety. The quinazolinone scaffold is known for its pharmacological relevance in kinase inhibition and enzyme modulation, while the indole group is associated with interactions with neurotransmitter receptors (e.g., serotonin) and anti-inflammatory pathways .
Properties
Molecular Formula |
C21H19FN4O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C21H19FN4O2/c22-15-6-7-19-17(11-15)21(28)26(13-25-19)10-9-23-20(27)8-5-14-12-24-18-4-2-1-3-16(14)18/h1-4,6-7,11-13,24H,5,8-10H2,(H,23,27) |
InChI Key |
UHGHNNFNHRMXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the primary amine of the quinazolinone derivative reacts with the carboxylic acid of the indole-propanamide. This method achieves a 75% yield after purification by column chromatography.
Reductive Amination
An alternative approach employs reductive amination with sodium triacetoxyborohydride (NaBH(OAc)3) in tetrahydrofuran (THF). The quinazolinone ethylamine and indole-propanamide aldehyde intermediate react at room temperature for 24 hours, yielding the target compound in 68% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide Coupling | 75 | 12 h | High regioselectivity | Requires activated acid derivative |
| Reductive Amination | 68 | 24 h | Mild conditions, no pre-activation | Lower yield due to imine formation |
| Microwave Cyclization | 94 | 20 min | Rapid core synthesis | Specialized equipment required |
The carbodiimide method remains the gold standard for industrial-scale production due to its reliability, whereas reductive amination offers scalability for research-grade synthesis. Microwave-assisted cyclization significantly enhances efficiency but necessitates specialized instrumentation.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinazolinone moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group on the quinazolinone ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the quinazolinone ring.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide exhibits significant anticancer activity. In vitro evaluations have shown that this compound can inhibit the growth of various cancer cell lines, including those associated with breast, colon, and lung cancers. For instance, compounds structurally related to this one have demonstrated percent growth inhibitions (PGIs) exceeding 70% against multiple cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Structural analogs have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties. The unique combination of functional groups in this compound could facilitate interactions with bacterial enzymes or receptors, leading to effective inhibition of microbial growth .
Case Studies and Research Findings
Research has indicated that compounds with similar structures exhibit notable biological activities:
- Anticancer Studies : A study demonstrated that related compounds showed significant growth inhibition across various cancer cell lines, with some achieving over 85% inhibition rates .
- Antimicrobial Evaluations : Compounds analogous to this compound have shown effective antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential therapeutic applications in infectious diseases .
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with various molecular targets. The quinazolinone moiety can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer. The indole moiety can interact with serotonin receptors, affecting neurotransmission and potentially providing antidepressant effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns on the Quinazolinone Ring
Compound 1 : 3-(1H-Indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide (CAS 1282107-96-3)
- Structural Difference: Lacks the 6-fluoro substituent on the quinazolinone.
- Impact :
Compound 2 : N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide (CAS 1435991-61-9)
- Structural Difference: 6,7-Dimethoxy and 2-methyl groups on quinazolinone.
- Impact :
Compound 3 : N-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide (CAS 1435907-54-2)
- Structural Difference: 2-Ethyl group on quinazolinone.
- Impact: Molecular Weight: 388.5 g/mol .
Compound 4 : (2S)-3-Cyclohexyl-2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide (PDB 4ISE)
Modifications on the Indole Moiety
Compound 5 : N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1324095-36-4)
- Structural Difference : Chlorine at position 6 of indole.
- Impact :
Compound 6 : N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (Y043-4027)
- Structural Difference: Chlorine on indole and methyl on quinazolinone.
- Impact: Molecular Weight: 412.85 g/mol .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 | Compound 6 |
|---|---|---|---|---|---|
| Molecular Formula | C21H19FN4O2 | C21H20N4O2 | C24H26N4O4 | C23H24N4O2 | C21H18ClFN4O2 |
| Molecular Weight (g/mol) | ~378.4 | 360.4 | 434.5 | 388.5 | 412.85 |
| logP | ~2.8 (predicted) | 2.95 | ~3.2 | ~3.1 | 2.95 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 | 2 |
| Polar Surface Area (Ų) | ~58.5 | ~58.5 | ~75.2 | ~58.5 | ~58.5 |
Biological Activity
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a complex organic compound that integrates elements from both quinazoline and indole families, suggesting potential therapeutic applications. This article delves into its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.4 g/mol. The presence of a fluorine atom at the 6-position of the quinazoline ring is noteworthy, as it may enhance the compound's pharmacological properties through increased lipophilicity and altered interaction with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉FN₄O₂ |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1574481-90-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of Quinazoline Moiety : Utilizing fluorinated precursors to introduce the 6-fluoro group.
- Indole Coupling : Employing coupling reactions to attach the indole moiety to the quinazoline backbone.
- Amide Formation : Finalizing the structure through amide bond formation with propanamide .
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant biological activities, particularly in cancer therapy:
- Mechanism of Action : this compound has been shown to inhibit tumor growth in various cancer models. For instance, studies have demonstrated its efficacy against colon cancer cells by inducing apoptosis and modulating key signaling pathways such as STAT1 .
Antimicrobial Activity
Compounds within the quinazoline family are often associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit:
- Broad-Spectrum Activity : Potential effectiveness against various bacterial strains and fungi, although specific data on this compound is limited and requires further investigation .
Case Studies and Research Findings
Recent studies have highlighted the potential of related compounds in treating specific diseases:
- Study on Indole Derivatives : A related indole-fused compound demonstrated potent anti-mycobacterial activity against Mycobacterium tuberculosis, showcasing the therapeutic promise of indole derivatives in infectious diseases .
- Xenograft Models : In vivo experiments using xenograft tumor models indicated that treatment with similar compounds resulted in significant tumor size reduction, supporting their potential as anticancer agents .
Q & A
Q. Basic
- 1H/13C NMR :
- Quinazolinone C=O: δ ~165–170 ppm (13C).
- Indole NH: δ ~10.5–11.5 ppm (1H, broad singlet).
- Fluoroethyl CH2: δ ~4.2–4.5 ppm (1H, quartet, J = 6–8 Hz) .
- HRMS : Molecular ion [M+H]+ with exact mass (±0.001 Da) confirms molecular formula .
- IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and quinazolinone carbonyl (1700–1750 cm⁻¹) .
How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s bioactivity?
Q. Advanced
- Validate docking models : Use molecular dynamics (MD) simulations to account for protein flexibility, as rigid docking may overlook allosteric binding pockets .
- Experimental validation :
- Data reconciliation : Cross-reference computed binding energies with thermodynamic parameters (e.g., ITC) to assess enthalpy-entropy compensation .
What strategies exist for improving the compound’s pharmacokinetic properties while maintaining pharmacological efficacy?
Q. Advanced
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the indole NH or amide to enhance solubility .
- Formulation : Nanoencapsulation (liposomes) improves bioavailability in in vivo models .
- Structural tweaks : Replace morpholino propoxy groups (if present) with smaller heterocycles to reduce logP while retaining target affinity .
What in vitro models are appropriate for initial pharmacological evaluation of this compound?
Q. Basic
- Enzyme inhibition : Fluorescence-based assays for kinases or CYP450 isoforms (e.g., CYP51 in Trypanosoma cruzi models) .
- Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
How does the fluorine substitution at position 6 of the quinazolinone ring influence the compound’s electronic configuration and binding affinity?
Advanced
The electron-withdrawing fluorine alters the quinazolinone’s electron density, enhancing hydrogen bonding with target proteins (e.g., kinase ATP pockets). Computational studies (DFT) show:
- Increased dipole moment : Improves solubility and membrane permeability.
- Binding affinity : Fluorine’s van der Waals radius (1.47 Å) fits snugly in hydrophobic pockets, as seen in CYP51 inhibitors .
What crystallographic challenges are associated with this compound, and which refinement protocols are recommended?
Q. Advanced
- Challenges :
- Twinning due to flexible ethylenediamine linker.
- Weak diffraction from fluorine atoms.
- Protocols :
What are the established protocols for purity analysis and stability testing under various storage conditions?
Q. Basic
- HPLC : C18 column, acetonitrile/water gradient (0.1% TFA), UV detection at 254 nm. Purity >98% required for biological assays .
- Stability :
How can structure-activity relationship (SAR) studies be designed to explore modifications at both the quinazolinone and indole moieties?
Q. Advanced
- Quinazolinone modifications :
- Indole modifications :
Q. Advanced
- Kinase polypharmacology : The quinazolinone scaffold resembles ATP-binding motifs, leading to off-target binding. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
